Cytidyl-3'-5'-uridine ammonium salt

Description

BenchChem offers high-quality Cytidyl-3'-5'-uridine ammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidyl-3'-5'-uridine ammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H27N6O13P |

|---|---|

Molecular Weight |

566.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |

InChI |

InChI=1S/C18H24N5O13P.H3N/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30;/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |

InChI Key |

DSJMSCIPLSPGIG-ZNFCZCJPSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.N |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.N |

Origin of Product |

United States |

molecular weight and formula of CpU ammonium salt

An In-depth Technical Guide to the Molecular Weight and Formula of Cytidylyl(3'->5')uridine Ammonium Salt (CpU Ammonium Salt)

Introduction

For researchers and professionals in drug development and nucleic acid chemistry, precise knowledge of the physicochemical properties of reagents is paramount. Cytidylyl(3'->5')uridine, commonly abbreviated as CpU, is a dinucleoside monophosphate, a fundamental building block of ribonucleic acid (RNA). In its purified form for laboratory use, it is often supplied as an ammonium salt to enhance its stability and solubility in aqueous solutions. This guide provides a detailed overview of the molecular formula and molecular weight of CpU ammonium salt, crucial parameters for accurate experimental design and interpretation.

Molecular Identity and Structure

The systematic name for CpU is Cytidylyl(3'->5')uridine. It consists of two nucleosides, cytidine and uridine, linked by a phosphodiester bond between the 3' hydroxyl group of cytidine and the 5' hydroxyl group of uridine. The ammonium salt form indicates the presence of an ammonium ion (NH₄⁺) as a counter-ion to the negatively charged phosphate group.

Chemical Formula

The chemical formula for Cytidylyl(3'->5')uridine ammonium salt can be represented in two ways:

Both formulas are chemically equivalent and represent the same molecule. The combined formula provides a direct count of all atoms, which is useful for molecular weight calculation. The second representation explicitly shows the dinucleotide and the associated ammonium ion.

Molecular Weight

The molecular weight of CpU ammonium salt is 566.41 g/mol [1]. This value is calculated by summing the atomic weights of all the constituent atoms in the empirical formula (C₁₈H₂₇N₆O₁₃P).

Quantitative Data Summary

For ease of reference, the key quantitative data for CpU ammonium salt are summarized in the table below.

| Property | Value |

| IUPAC Name | Cytidylyl(3'->5')uridine ammonium salt |

| Abbreviation | CpU Ammonium Salt |

| CAS Number | 27552-97-2 |

| Molecular Formula | C₁₈H₂₇N₆O₁₃P |

| Molecular Weight | 566.41 g/mol |

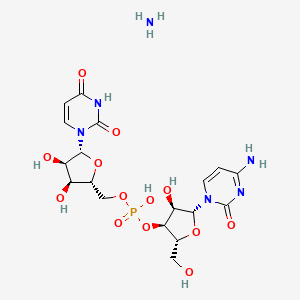

Structural Representation

The following diagram illustrates the chemical structure of Cytidylyl(3'->5')uridine with the associated ammonium ion.

Caption: Structural relationship of components in CpU ammonium salt.

Experimental Protocols: Handling and Storage

Ensuring the integrity of CpU ammonium salt is critical for reproducible experimental outcomes. The following are best-practice recommendations for its handling and storage.

Solubility

-

CpU ammonium salt is generally soluble in water and aqueous buffers.

-

To prepare a stock solution, dissolve the solid powder in nuclease-free water or a suitable buffer (e.g., TE buffer).

-

Gentle vortexing or pipetting can aid dissolution. Avoid vigorous shaking to prevent shearing of the molecule.

Storage Conditions

-

Solid Form: Store the lyophilized powder at -20°C or lower for long-term stability. The container should be tightly sealed to prevent moisture absorption.

-

In Solution: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store frozen at -20°C or -80°C. For short-term use, a solution can be kept at 4°C for a few days, but stability should be verified for the specific application.

Safety and Handling

-

As with all laboratory chemicals, standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

-

Handle the powder in a chemical fume hood or a designated area to avoid inhalation.

-

Refer to the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion

A precise understanding of the molecular formula and weight of Cytidylyl(3'->5')uridine ammonium salt is fundamental for its use in research and development. The data and protocols presented in this guide are intended to support the scientific community in the accurate and effective application of this important biochemical reagent.

References

-

CPU AMMONIUM SALT [27552-97-2] | Chemsigma. Available at: [Link]

Sources

Technical Guide: Physical Properties & Applications of Cytidyl-3'-5'-uridine Ammonium Salt

[1][2]

Executive Summary

Cytidyl-3'-5'-uridine (CpU) ammonium salt is a canonical dinucleotide acting as a minimal RNA model system.[1][2] It serves as a critical reference standard in liquid chromatography, a kinetic substrate for ribonuclease specificity studies (specifically RNase A), and a building block in oligonucleotide synthesis.[2] This guide moves beyond basic datasheet parameters to explore the solution dynamics, spectral behavior, and handling protocols required for high-precision biochemical assays.[1]

Part 1: Molecular Identity & Structural Physicochemistry[1][2]

The ammonium salt form of CpU is preferred in lyophilization processes due to the volatility of the counter-ion, ensuring a residue-free redissolution compared to metal salts (Na⁺/K⁺).

Core Chemical Specifications

| Property | Specification | Technical Insight |

| IUPAC Name | Cytidylyl-(3'→5')-uridine ammonium salt | Defines the phosphodiester linkage directionality (3' of Cytidine to 5' of Uridine).[1][2][3] |

| CAS Number | 27552-97-2 | Specific to the ammonium salt form.[1][2][4] (Free acid: 2382-64-1).[1][2] |

| Molecular Formula | Stoichiometry assumes a mono-ammonium counter-ion ( | |

| Molecular Weight | 566.41 g/mol | Essential for molarity calculations. Free acid MW is ~549.38 g/mol . |

| Appearance | White to off-white lyophilized powder | Hygroscopic; must be stored desiccated at -20°C. |

| pKa Values | Phosphate: ~1.0 Cytosine ( | The phosphate is fully ionized at physiological pH.[1][2] The cytosine protonation at pH < 4.5 alters HPLC retention. |

Structural Logic Diagram

The following diagram illustrates the connectivity and the specific sites of hydrolytic vulnerability (RNase A target).

Figure 1: Structural connectivity of CpU ammonium salt, highlighting the phosphodiester linkage susceptible to RNase A cleavage and the ammonium stabilization.[1][2]

Part 2: Solution Dynamics & Stability[1][2]

Solubility Profile

The ammonium salt confers high water solubility (>50 mg/mL).[2] However, the "common ion effect" must be considered.

-

Water: Highly soluble.[2] Use nuclease-free water (DEPC-treated or ultra-filtered) to prevent immediate degradation.[1][2]

-

Buffers: Soluble in Tris, Phosphate, and HEPES.

-

Organic Solvents: Insoluble in ethanol/acetone. This property is used to precipitate the nucleotide out of reaction mixtures.

Hydrolytic Stability & Storage

Dinucleotides are inherently unstable compared to DNA.

-

Acid Hydrolysis: At pH < 3, the N-glycosidic bond is labile (depurination/depyrimidination).[2]

-

Alkaline Hydrolysis: At pH > 9, the 2'-OH group of the ribose attacks the phosphodiester bond, causing strand cleavage (cyclization).

-

Enzymatic Degradation: Critical. CpU is a prime substrate for ubiquitous RNases (found on skin, dust).[2]

Self-Validating Storage Protocol:

Part 3: Spectral Characteristics & Quantification[1][2][6]

Accurate dosing relies on the Beer-Lambert Law (

UV-Vis Parameters (pH 7.0)

| Parameter | Value | Notes |

| 260 - 262 nm | Broad peak resulting from Cytidine ( | |

| ~16,200 | Nearest-neighbor model value.[1][2] Significantly lower than the sum of C (~7400) + U (~9900) due to stacking.[2] | |

| ~0.85 | Quality control indicator.[2] | |

| ~0.70 | Used to detect protein contamination.[2] |

Quantification Formula:

Part 4: Validated Experimental Protocols

Protocol A: QC Analysis via HPLC

This protocol separates CpU from its hydrolysis products (CMP and Uridine) to verify purity.[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm, 4.6 x 150 mm.[2]

-

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.[2]0. (Ion-pairing agent is essential for retaining the negatively charged phosphate).[2]

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Flow Rate: 1.0 mL/min.

Gradient Table:

| Time (min) | % Buffer B | Event |

|---|---|---|

| 0.0 | 0% | Injection |

| 10.0 | 10% | Elution of Monomers (CMP, UMP) |

| 20.0 | 20% | Elution of CpU (Dinucleotide) |

| 25.0 | 0% | Re-equilibration |[1][2]

Protocol B: RNase A Kinetic Assay (Substrate Usage)

CpU is cleaved by RNase A to yield Cytidine 2',3'-cyclic phosphate and Uridine.[1][2] This reaction is tracked by the increase in absorbance (Hyperchromicity) as base stacking is disrupted.[2]

Workflow Logic:

Figure 2: Workflow for determining RNase A kinetics using CpU as a reference substrate.

Causality & Troubleshooting:

-

Why pH 6.0? RNase A activity is optimal near neutral, but pH 6.0 allows for better resolution of the histidine active site mechanism in kinetic studies.

-

Why Hyperchromicity? When the phosphodiester bond breaks, the bases unstack, absorbing more UV light. Expect a

of +10% to +15% upon total hydrolysis.[2]

References

-

Santa Cruz Biotechnology. Cytidylyl(3′ 5′)uridine ammonium salt (CAS 27552-97-2) Product Data.[1][2][4]Link[1][2][4]

-

Raines, R. T. (1998).[2] Ribonuclease A.[5][8][9] Chemical Reviews, 98(3), 1045–1066.[2] (Source for kinetic mechanisms and substrate specificity).[2][9] Link[1][2]

-

Warshaw, M. M., & Tinoco, I. (1966).[2] Optical properties of sixteen dinucleoside phosphates. Journal of Molecular Biology, 20(1), 29-38.[1][2] (Source for Extinction Coefficients and Hypochromicity). Link[1][2]

-

PubChem. Cytidine (Compound CID 6175) Physicochemical Data.[2] National Library of Medicine. Link

-

Sigma-Aldrich. Oligonucleotide Quantification and Extinction Coefficients.[2] (Methodology for nearest-neighbor calculations). Link

Sources

- 1. Uridine [webbook.nist.gov]

- 2. guidechem.com [guidechem.com]

- 3. CAS 56632-58-7: uridine 3':5'-cyclic monophosphate*sodium [cymitquimica.com]

- 4. Cytidylyl(3′ 5′)uridine ammonium salt | CAS 27552-97-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Ribonuclease A | Worthington Biochemical [worthington-biochem.com]

- 6. UV Absorption and Extinction Coefficients of DNA and RNA [biosyn.com]

- 7. Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring RNase Activity—A Real-Time Kinetic Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. raineslab.com [raineslab.com]

Cytidyl-3'-5'-uridine: A Comparative Analysis of the Free Acid and Ammonium Salt Forms

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Cytidyl-3'-5'-uridine (CpU) is a specific diribonucleotide that serves as a fundamental building block and research tool in molecular biology, biochemistry, and drug development. It is commercially available in two primary forms: the free acid and the ammonium salt. While seemingly minor, the choice between these forms has significant implications for experimental design, execution, and data interpretation. This guide provides a detailed comparative analysis of CpU free acid and CpU ammonium salt, elucidating the core differences in their chemical, physical, and handling properties. We will explore the causality behind experimental choices, provide validated protocols for differentiation, and discuss the practical impact of these differences on common laboratory applications.

Core Molecular Structure and Chemical Identity

At its core, Cytidyl-3'-5'-uridine is a dinucleotide composed of a cytidine and a uridine monomer linked by a phosphodiester bond between the 3' hydroxyl group of cytidine and the 5' hydroxyl group of uridine. The key difference between the two forms lies in the ionization state of the phosphate group.

-

Cytidyl-3'-5'-uridine Free Acid (CpU-FA): In this form, the phosphate group is protonated (-PO4H2). This form is electrically neutral but possesses a highly acidic proton on the phosphate backbone.

-

Cytidyl-3'-5'-uridine Ammonium Salt (CpU-AS): Here, one or both acidic protons of the phosphate group are replaced by an ammonium ion (NH₄⁺), forming an ionic bond. This results in a salt, [NH₄]⁺[CpU-H]⁻. The presence of this counter-ion fundamentally alters the molecule's physicochemical properties.

The equilibrium between these two forms is pH-dependent, governed by the pKa of the phosphodiester group.

Caption: Chemical equilibrium between CpU free acid and ammonium salt.

Comparative Physicochemical Properties

The choice between the free acid and ammonium salt is most often dictated by their differing physical properties, which directly impact sample preparation and experimental success. The primary distinction is solubility. The ammonium salt of ribonucleic acids, including dinucleotides like CpU, generally exhibits significantly higher aqueous solubility compared to the free acid form.

Rationale: The free acid form can form strong intermolecular hydrogen bonds between the phosphate groups, leading to aggregation and reduced interaction with water molecules. In contrast, the ammonium salt is an ionic compound that readily dissociates in water into the CpU anion and the ammonium cation. These ions are effectively solvated by water molecules, leading to much greater solubility.

| Property | Cytidyl-3'-5'-uridine Free Acid | Cytidyl-3'-5'-uridine Ammonium Salt | Causality & Experimental Impact |

| Aqueous Solubility | Low to moderate. Requires pH adjustment or organic co-solvents for high concentrations. | High. Readily dissolves in water and aqueous buffers. | Impact: For preparing stock solutions for enzymatic assays or cell culture, the ammonium salt is far superior, preventing precipitation and ensuring accurate concentrations. |

| Solution pH | Acidic (typically pH 2-4 in unbuffered water). | Near-neutral (typically pH 6-7.5 in unbuffered water). | Impact: The free acid can significantly lower the pH of a solution, potentially denaturing enzymes or affecting reaction kinetics. The ammonium salt provides a more biocompatible starting pH. |

| Hygroscopicity | Moderately hygroscopic. | Highly hygroscopic. | Impact: The ammonium salt must be stored in a desiccator and weighed quickly to prevent water absorption, which would lead to inaccurate mass measurements. |

| Physical Form | Typically a fine, white crystalline powder. | Often a white, sometimes slightly off-white, lyophilized powder. | Impact: The lyophilized nature of the salt often makes it easier to handle and dissolve, though it can be more prone to static. |

| Stability (Solid) | Generally stable when stored dry and cold. | Stable, but more susceptible to degradation if moisture is absorbed. | Impact: Both forms require storage at -20°C for long-term stability. The ammonium salt requires more stringent protection from humidity. |

Analytical Characterization and Differentiation

Confirming the identity and form of your CpU sample is critical for reproducible research. Several standard analytical techniques can be employed to differentiate between the free acid and the ammonium salt.

Workflow for Analytical Differentiation

Caption: Standard workflow for identifying the specific form of a CpU sample.

High-Performance Liquid Chromatography (HPLC)

Principle: While HPLC primarily assesses purity, slight differences in retention time on an ion-exchange or reversed-phase column can be observed due to the different ionic character of the two forms, especially under specific pH conditions.

Protocol:

-

Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 50 mM Triethylammonium acetate (TEAA) buffer, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-10% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Sample Preparation: Dissolve a small amount of each standard (free acid and ammonium salt) and the unknown sample in water to a concentration of ~1 mg/mL.

-

Analysis: Inject 10 µL of each sample. The ammonium salt may elute slightly earlier than the free acid under these neutral pH conditions due to its charged nature, though the difference can be minimal. The primary use is to confirm purity and the presence of a single major peak.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the most direct evidence for differentiation by measuring the mass-to-charge ratio (m/z) of the molecule.

Protocol:

-

Technique: Use Electrospray Ionization (ESI) in negative ion mode.

-

Sample Preparation: Infuse a dilute solution (10-50 µM in 50:50 acetonitrile:water) directly into the mass spectrometer.

-

Expected Results:

-

Free Acid: In negative mode, this will show a primary ion peak at an m/z corresponding to the deprotonated molecule [M-H]⁻. For CpU (C₁₈H₂₄N₅O₁₂P), the expected monoisotopic mass is approximately 573.12 g/mol .

-

Ammonium Salt: This will show the exact same [M-H]⁻ peak at m/z 573.12. However, switching to positive ion mode is the key differentiator. In positive mode, you will observe a peak for the ammonium adduct [M+NH₄]⁺ at m/z ~591.16. The presence of this adduct is strong evidence for the ammonium salt form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR can be used to confirm the structure, and more advanced techniques like ¹⁵N NMR or specific ¹H NMR experiments can detect the ammonium ion.

Protocol:

-

Solvent: Dissolve the sample in Deuterium Oxide (D₂O).

-

Spectrometer: Use a 400 MHz or higher spectrometer.

-

¹H NMR Analysis:

-

Both forms will show characteristic peaks for the ribose and base protons. The spectra will be very similar.

-

For the ammonium salt , a broad singlet corresponding to the NH₄⁺ protons may be visible around 7.0 ppm. Its visibility and sharpness can be highly dependent on concentration, temperature, and pH.

-

-

³¹P NMR Analysis:

-

This technique is highly sensitive to the chemical environment of the phosphorus atom.

-

The chemical shift of the phosphorus in the phosphodiester backbone will be subtly different between the protonated free acid and the deprotonated, ionically-paired ammonium salt. This provides a clear diagnostic marker for those with access to phosphorus NMR capabilities.

-

Implications for Research and Drug Development

| Application | Preferred Form | Rationale |

| Enzymatic Assays (e.g., with RNases) | Ammonium Salt | High Solubility & pH Control: Ensures the substrate is fully dissolved in assay buffers without altering the pH, which is critical for enzyme activity and kinetic studies. |

| Oligonucleotide Synthesis | Free Acid (or other protected forms) | Anhydrous Conditions: Chemical synthesis of RNA requires strictly anhydrous conditions. The hygroscopic nature of the ammonium salt is highly undesirable as it introduces water, which would interfere with coupling reactions. |

| Analytical Standard (e.g., for HPLC/MS) | Ammonium Salt | Ease of Handling: The high solubility makes it straightforward to prepare accurate, high-concentration stock solutions for creating standard curves and for use as an internal standard. |

| Structural Biology (NMR, Crystallography) | Ammonium Salt | Solubility: Achieving the high concentrations required for these techniques is often only possible with the highly soluble salt form. |

| Cell Culture Experiments | Ammonium Salt | Biocompatibility: The near-neutral pH and high solubility ensure that the compound can be added to cell culture media without causing precipitation or drastic pH shifts that would harm the cells. |

Conclusion

The distinction between Cytidyl-3'-5'-uridine free acid and its ammonium salt is not trivial. The ammonium salt is the superior choice for nearly all aqueous applications, including enzymatic assays, structural biology, and use as an analytical standard, due to its high solubility and near-neutral pH. Conversely, the free acid form is more suitable for applications requiring anhydrous conditions, such as organic synthesis. A thorough understanding of these differences, coupled with appropriate analytical verification, is essential for ensuring the accuracy, reliability, and success of experimental outcomes.

References

- Sigma-Aldrich (Merck).Product Page for Cytidine(3'->5')uridine ammonium salt. This product information page provides details on the properties and handling of the ammonium salt form, often including solubility information. (Note: A generic reference to a typical supplier page is used as direct links can become outdated.

- Cayman Chemical.Product Specification Sheet for Cytidyl(3'->5')uridine Ammonium Salt. Technical datasheets from chemical suppliers are primary sources for physicochemical properties like solubility and stability.

The Biological Significance of CpU Dinucleotide in RNA Research

The following technical guide is structured to address the biological and therapeutic significance of the CpU dinucleotide (Cytidine-Uridine). While often overshadowed by the immunogenic CpG and the unstable UpA , the CpU motif represents a critical "stealth" element in RNA biology—offering a unique balance between immune evasion and hydrolytic susceptibility that is pivotal for modern mRNA therapeutic design.

From Viral Evasion to mRNA Therapeutic Optimization

Executive Summary

In the landscape of RNA research, dinucleotide composition is a primary determinant of transcript fate. While the suppression of CpG (to evade ZAP/TLR9) and UpA (to prevent RNase L cleavage) is well-documented, the CpU dinucleotide occupies a distinct biological niche.

CpU is defined by:

-

Immune Neutrality: Unlike CpG, CpU is not a primary target for the Zinc-finger Antiviral Protein (ZAP), making it a "safe" motif for viral evolution and mRNA payload design.

-

Hydrolytic Vulnerability: CpU is a high-efficiency target for pyrimidine-specific endonucleases (e.g., RNase A family), presenting a stability challenge.

-

Codon Plasticity: CpU is abundant in leucine and serine codons, making its management essential during codon optimization.

This guide explores the mechanistic role of CpU, contrasting it with immunogenic motifs, and provides actionable protocols for leveraging CpU in mRNA vaccine design.

The Dinucleotide Landscape: CpU vs. The Rest

To understand CpU, one must first contextualize it against the "danger signals" of the transcriptome.

| Dinucleotide | Biological Status | Key Sensor/Effector | Outcome |

| CpG | Danger Signal | ZAP (Zinc-finger Antiviral Protein), TLR9 | Targeted degradation, Type I IFN response. |

| UpA | Instability Signal | RNase L | Rapid cleavage, often suppressed in viruses. |

| CpU | Stealth / Neutral | RNase A-like enzymes (non-specific) | Immune Evasion , but moderate hydrolytic instability. |

The "Stealth" Hypothesis

Viral genomes, including SARS-CoV-2, show a marked suppression of CpG and UpA to avoid host immunity. However, CpU frequencies often remain at or slightly above expected levels (Odds Ratio ~1.18 in SARS-CoV-2).

-

Mechanism: The host immune system has evolved to detect "non-self" motifs like unmethylated CpG. CpU, being abundant in host mRNA (due to the lack of methylation suppression seen in DNA), does not trigger pattern recognition receptors (PRRs) like RIG-I or TLR7/8 as aggressively as U-rich or GU-rich motifs.

-

Implication: For mRNA therapeutics, enriching CpU (at the expense of CpG) can reduce immunogenicity without triggering the ZAP-mediated decay pathway.

Structural Biology & Stability

While CpU evades immunity, it introduces biophysical vulnerabilities.

RNase Susceptibility

The CpU phosphodiester bond is a prime target for pancreatic-type ribonucleases (RNase A superfamily), which cleave specifically at the 3' side of pyrimidines.

-

Cleavage Efficiency: Studies on RNase MC1 and Cusativin show that CpU bonds are cleaved with 80–100% efficiency , comparable to or higher than UpA bonds in specific contexts.[1]

-

Therapeutic Risk: An mRNA sequence heavily optimized to remove CpG (often resulting in increased CpU/UpC) may become hypersensitive to serum RNases during delivery if not chemically modified.

Chemical Modification Rescue

The use of N1-methylpseudouridine (

-

Impact on CpU: The modification changes the motif to C-

. -

Effect: This alteration sterically hinders standard RNase active sites and alters the stacking energy, significantly increasing the half-life of CpU-rich regions. This explains why high-CpU designs are viable in modified mRNA but unstable in unmodified in vitro transcribed (IVT) RNA.

Visualizing the Pathway: Evasion vs. Stability

The following diagram illustrates the divergent fates of RNA based on dinucleotide composition.

Figure 1: The "CpU Trade-off." CpU-rich sequences evade ZAP-mediated immune degradation but are susceptible to RNase cleavage unless protected by chemical modifications (e.g., m1Ψ).

Experimental Protocols

Protocol A: In Silico Dinucleotide Bias Analysis

Purpose: To quantify CpU enrichment/depletion in a candidate sequence relative to random expectation.

-

Sequence Input: Import FASTA sequence of target mRNA.

-

Mononucleotide Frequency (

): Calculate frequency of C ( -

Expected Dinucleotide Frequency (

): -

Observed Frequency (

): Count actual occurrences of "CU" in the sequence. -

Calculate Odds Ratio (

):-

Interpretation:

- : Neutral selection (Ideal for stealth).

- : Suppression (Likely ZAP/RNase L target in nature).

- : Enrichment (Check for RNase instability).

-

Protocol B: In Vitro RNase Stability Challenge

Purpose: To determine if CpU enrichment compromises physical stability.

Materials:

-

IVT mRNA (CpG-high variant vs. CpU-high variant).

-

Recombinant RNase A (low concentration) or Human Serum.

-

Bioanalyzer/TapeStation.

Workflow:

-

Normalization: Dilute both mRNA variants to 100 ng/µL in TE buffer.

-

Incubation:

-

Mix 10 µL mRNA with 1 µL diluted RNase A (0.1 pg/µL).

-

Incubate at 37°C.

-

Stop reaction at T=0, 5, 15, 30 mins using Proteinase K or Formamide loading dye.

-

-

Analysis: Run on Bioanalyzer.

-

Metric: Calculate

(half-life) of the full-length peak.-

Expectation: Unmodified CpU-high variants will degrade faster than Purine-rich variants.

-

Validation: Repeat with

-modified RNA to demonstrate rescue.

-

References

-

Digard, P., et al. (2020). Intra-genome variability in the dinucleotide composition of SARS-CoV-2. PubMed. Link

-

Takata, M. A., et al. (2017).[2] CG dinucleotide suppression enables antiviral defence targeting non-self RNA. Nature. Link

-

Simmonds, P., et al. (2013). The influence of CpG and UpA dinucleotide frequencies on RNA virus replication. Nucleic Acids Research.[3][4] Link

-

Rath, A., et al. (2022). RNA Cleavage Properties of Nucleobase-Specific RNase MC1 and Cusativin. PMC. Link

-

Zhang, H., et al. (2020). Algorithm for optimized mRNA design improves stability and immunogenicity. Nature. Link

Sources

- 1. RNA Cleavage Properties of Nucleobase-Specific RNase MC1 and Cusativin Are Determined by the Dinucleotide-Binding Interactions in the Enzyme-Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KHNYN is essential for the zinc finger antiviral protein (ZAP) to restrict HIV-1 containing clustered CpG dinucleotides | eLife [elifesciences.org]

- 3. scienceopen.com [scienceopen.com]

- 4. In vitro selection of self-cleaving RNAs with a low pH optimum - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic and Chemical Stability Profile of Cytidyl-3'-5'-uridine (CpU)

Executive Summary

The Cytidyl-3'-5'-uridine (CpU) dinucleotide represents a fundamental unit of RNA architecture, serving as a critical model for understanding pyrimidine-pyrimidine (Py-Py) interactions. Unlike purine-rich motifs which exhibit robust base stacking, CpU is characterized by weak thermodynamic stacking interactions and a distinct chemical instability profile. This guide provides a technical deep-dive into the thermodynamic parameters, hydrolysis kinetics, and degradation pathways of CpU, offering actionable insights for researchers in mRNA therapeutics and oligonucleotide formulation.

Molecular Architecture & Thermodynamic Parameters[1][2][3][4]

Structural Configuration

CpU consists of a cytidine residue linked via a 3'-5' phosphodiester bond to a uridine residue. The stability of this dinucleotide is governed by two primary forces:

-

Phosphodiester Bond Energy: The covalent backbone linkage.

-

Vertical Base Stacking: Non-covalent hydrophobic and van der Waals interactions between the planar aromatic rings of Cytosine and Uracil.

Stacking Thermodynamics (Nearest-Neighbor Model)

In the context of the Nearest-Neighbor (NN) model, Pyrimidine-Pyrimidine (Py-Py) stacks are thermodynamically inferior to Purine-Purine (Pu-Pu) or Purine-Pyrimidine (Pu-Py) stacks. The weak stacking of CpU results in a higher degree of conformational flexibility, exposing the phosphodiester backbone to solvent and potential nucleophilic attack.

Table 1: Comparative Thermodynamic Parameters for RNA Duplex Steps (Turner 2004 Model) Note: These values represent the stability contribution of the CpU step (5'-CU-3' / 3'-GA-5') within a double helix. Single-strand stacking is significantly weaker.

| Sequence Step (5' to 3') | Stacking Classification | |||

| CpU (5'-CU-3' / 3'-GA-5') | -2.1 | -10.4 | -26.9 | Weak (Py-Py/Pu-Pu hybrid) |

| UpA (5'-UA-3' / 3'-AU-5') | -1.1 | -13.3 | -39.4 | Very Weak (Unstable Step) |

| GpC (5'-GC-3' / 3'-CG-5') | -3.4 | -14.8 | -36.9 | Strong |

| CpC (5'-CC-3' / 3'-GG-5') | -3.3 | -12.2 | -29.7 | Moderate/Strong |

Key Insight: While CpU is more stable than the notoriously labile UpA step, it lacks the enthalpic stabilization seen in GpC or CpC steps. In a single-stranded context (e.g., in a loop or unstructured mRNA tail), the free energy of stacking for CpU is estimated to be near -0.4 to -0.6 kcal/mol , implying that at physiological temperature (37°C), a significant fraction of CpU dinucleotides exist in an unstacked, solvent-exposed state.

Chemical Stability & Hydrolysis Mechanisms[5]

The degradation of CpU occurs primarily through two distinct pathways: Phosphodiester Hydrolysis (backbone cleavage) and Nucleobase Deamination (identity loss).

Pathway A: Phosphodiester Bond Hydrolysis

The primary mechanism of RNA degradation is the transesterification reaction initiated by the 2'-hydroxyl group.

-

Mechanism: The 2'-oxygen acts as a nucleophile, attacking the adjacent 3'-phosphorus center.

-

Transition State: A pentacoordinate trigonal bipyramidal intermediate is formed.

-

Products: 2',3'-cyclic cytidine monophosphate (2',3'-cCMP) and uridine. The cyclic phosphate subsequently hydrolyzes to a mix of 2'-CMP and 3'-CMP.

-

Kinetics: Pyrimidine-Pyrimidine dinucleotides like CpU generally hydrolyze slower than Pyrimidine-Purine sequences (e.g., CpA). Experimental data suggests cleavage rates follow the order: UpA > CpA > UpG > CpU . The rigid hydration shell of pyrimidines and weaker stacking can paradoxically reduce the probability of achieving the specific "in-line" attack geometry required for cleavage compared to the flexible UpA.

Pathway B: Cytosine Deamination

A critical, often overlooked instability for CpU is the hydrolytic deamination of the Cytosine base.

-

Reaction: Cytosine + H₂O

Uracil + NH₃. -

Consequence: CpU converts to UpU . This is a "silent" degradation in terms of chain length but a "mutation" in terms of information content.

-

Rate: Deamination is acid-catalyzed and temperature-dependent.[1] In single-stranded RNA, C deaminates ~100x faster than in double-stranded RNA due to solvent accessibility.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways for CpU.

Caption: Figure 1. Dual degradation pathways of CpU: Backbone cleavage via transesterification (solid lines) and nucleobase identity loss via deamination (dashed line).

Experimental Protocol: Accelerated Stability Assay

To rigorously determine the thermodynamic stability and hydrolysis rate constant (

Materials

-

Substrate: High-purity CpU dinucleotide (>98% purity).

-

Buffer Systems:

-

Physiological: 50 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl₂.

-

Accelerated (Alkaline): 50 mM Glycine-NaOH, pH 9.0 (to drive hydrolysis).

-

-

Instrumentation: HPLC with UV detection (260 nm) and a C18 column.

Methodological Workflow

-

Preparation: Dissolve CpU to 100 µM in the chosen buffer.

-

Incubation: Aliquot samples into PCR tubes. Incubate at fixed temperatures (e.g., 37°C, 50°C, 65°C) in a thermal cycler to generate an Arrhenius plot.

-

Quenching: At defined time points (

hours), remove an aliquot and quench immediately by adding an equal volume of 0.1 M HCl (neutralizes pH and stops base-catalyzed cleavage) or flash freezing. -

Analysis: Inject 10 µL onto the C18 column.

-

Gradient: 0-10% Acetonitrile in 100 mM Triethylammonium Acetate (TEAA) over 20 mins.

-

Detection: Monitor absorbance at 260 nm.

-

-

Quantification: Integrate peaks for CpU (substrate) and Uridine/CMP (products).

-

Calculate fraction remaining:

. -

Fit to first-order kinetics:

.

-

Protocol Visualization

Caption: Figure 2. Workflow for determining CpU hydrolysis kinetics via RP-HPLC.

Implications for Drug Development[7]

Codon Optimization in mRNA Vaccines

The instability of the CpU step has direct implications for mRNA sequence design.

-

Codon Choice: Synonymous codons should be selected to minimize "fragile" dinucleotide steps like UpA and CpA. While CpU is more stable than UpA, it remains a weak point compared to GpC.

-

Deamination Risk: In long-term storage of mRNA vaccines, C-to-U deamination at CpU sites can alter the coding sequence (e.g., converting a Leucine codon CUU to Phenylalanine UUU), potentially leading to protein heterogeneity.

Oligonucleotide Formulation

For therapeutic aptamers or antisense oligonucleotides containing CpU motifs:

-

Chemical Modification: Replace the 2'-OH of the Cytidine with 2'-O-Methyl (2'-OMe) or 2'-Fluoro (2'-F). This eliminates the nucleophile required for transesterification, increasing the half-life from hours to months.

-

Backbone Stabilization: Use of Phosphorothioate (PS) bonds at CpU steps significantly reduces susceptibility to nucleases that target Py-Py regions.

References

-

Turner, D. H., & Mathews, D. H. (2010). NNDB: The Nearest Neighbor Parameter Database for Predicting Stability of Nucleic Acid Secondary Structure.[2] Nucleic Acids Research.[3] Link

-

Oivanen, M., et al. (1998). Kinetics and Mechanisms for the Cleavage and Isomerization of the Phosphodiester Bonds of RNA by Bronsted Acids and Bases. Chemical Reviews. Link

-

Bevilacqua, P. C., et al. (2016). Thermodynamic Stability of RNA Structures: Folding and Catalysis. Annual Review of Physical Chemistry. Link

-

Kaukinen, U., et al. (2002). 2'-O-Methylation stabilizes RNA against hydrolytic cleavage. Nucleic Acids Research.[3] Link

-

Schroeder, G. K., et al. (2007).[4] Rates of Spontaneous Disintegration of DNA and the Rate Enhancements Produced by DNA Glycosylases and Deaminases.[4] Biochemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nearest Neighbor Database - Help [rna.urmc.rochester.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Rates of spontaneous disintegration of DNA and the rate enhancements produced by DNA glycosylases and deaminases - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for using Cytidyl-3'-5'-uridine as RNase A substrate

Application Note: Kinetic Characterization of RNase A Activity Using the Minimal Substrate Cytidyl-3'-5'-uridine (CpU)

Introduction & Scientific Rationale

Ribonuclease A (RNase A; EC 3.1.27.[1][2]5) is a pyrimidine-specific endoribonuclease that cleaves the phosphodiester bond on the 3' side of pyrimidine residues (Cytosine, Uracil).[2][3] While polymeric substrates like yeast RNA are suitable for rough activity estimates (e.g., Kunitz assay), they fail to provide precise kinetic data due to sequence heterogeneity and secondary structure interference.[1]

Why Cytidyl-3'-5'-uridine (CpU)? CpU represents the "minimal kinetic model" for RNase A. It is a dinucleotide substrate that allows researchers to isolate the transphosphorylation step of the reaction mechanism.[1] Unlike polymeric RNA, CpU presents a single cleavable bond with defined geometry, making it the gold standard for:

-

Mechanistic Studies: Determining steady-state kinetic parameters (

, -

Inhibitor Screening: Avoiding false positives caused by non-specific binding to large RNA molecules.[1]

-

pH Profiling: Precise mapping of the active site histidine protonation states (His12/His119).[1]

Mechanism of Action: RNase A catalysis proceeds in two steps:

-

Transphosphorylation: The 2'-OH of the ribose attacks the phosphorus, displacing the 5'-leaving group (Uridine) and forming a 2',3'-cyclic phosphate intermediate (C>p).

-

Hydrolysis: The cyclic phosphate is hydrolyzed to a 3'-phosphate (3'-CMP).[1] Note: This protocol specifically monitors Step 1 (cleavage of CpU to C>p + U).

Principle of the Assay

This is a continuous spectrophotometric difference assay . The cleavage of the internucleotide phosphodiester bond alters the base-stacking interactions between Cytosine and Uridine. This conformational change results in a measurable difference in UV absorbance (

Unlike endpoint assays, this method allows for the real-time observation of reaction velocity (

Self-Validation Logic:

Because the exact change in extinction coefficient (

Materials & Reagents

| Component | Specification | Purpose |

| Enzyme | RNase A (Bovine Pancreas) | High purity (chromatographically purified), protease-free.[1] |

| Substrate | Cytidyl-3'-5'-uridine (CpU) | Ammonium salt, >98% purity.[1] |

| Buffer System | 0.1 M MES or Sodium Acetate | Maintains pH 6.0 (optimal for kinetic studies).[1] |

| Ionic Strength | NaCl (0.1 M final) | Stabilizes the enzyme-substrate complex; mimics physiological salt.[1] |

| Solvent | DEPC-treated or Nuclease-free water | Prevents background degradation.[1] |

Reagent Preparation:

-

Assay Buffer (Standard): 0.1 M MES, 0.1 M NaCl, pH 6.0 at 25°C. Filter through 0.22 µm membrane.

-

CpU Stock (Substrate): Dissolve CpU to ~10 mM in water. Determine exact concentration using

(approximate) or by summing constituent extinction coefficients.[1] -

RNase A Stock: 1 mg/mL in Assay Buffer. Store at -20°C. Dilute to working concentration (e.g., 1-10 µg/mL) immediately before use.[1]

Experimental Protocol

Phase 1: Determination of Differential Extinction Coefficient ( )

Do not skip this step.[1] Literature values vary; experimental determination is required for high-confidence data.

-

Prepare Blank: Add 1000 µL Assay Buffer to a quartz cuvette. Zero the spectrophotometer at 286 nm.[1]

-

Prepare Sample: Add 980 µL Buffer + 20 µL CpU Stock (known concentration, e.g., 1 mM final).

-

Measure Initial Absorbance (

): Record -

Add Enzyme: Add 5 µL of concentrated RNase A (excess amount to ensure rapid completion). Mix by inversion.

-

Monitor: Record

until the signal stabilizes (plateau). This is -

Calculate

:

Phase 2: Kinetic Rate Measurement

-

Instrument Setup: Set spectrophotometer to 286 nm, kinetic mode, 25°C.

-

Reaction Mix (per cuvette):

-

Buffer: Variable (to reach 1000 µL total)

-

CpU Substrate: Variable (Range: 0.1

to 10

-

-

Equilibration: Incubate cuvette at 25°C for 3 minutes.

-

Initiation: Add catalytic amount of RNase A (e.g., 10 µL of diluted stock).[1] Mix immediately (gentle inversion).

-

Data Collection: Monitor

for 3–5 minutes. -

Linear Regression: Identify the linear portion of the curve (usually the first 60 seconds).[1] Calculate the slope (

).[1]

Data Analysis & Visualization

Calculation of Velocity ( )

Convert the raw slope into molar velocity:

Michaelis-Menten Fitting

Plot

Kinetic Workflow Diagram

Figure 1: Reaction pathway of RNase A with CpU.[1] The assay detects the transition from the intact dinucleotide to the cyclic intermediate and free uridine.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Non-linear initial rate | Substrate depletion >10% | Reduce [Enzyme] or decrease assay time. |

| No activity ( | Enzyme inactivation or DEPC | Ensure water is DEPC-free but autoclaved (DEPC inactivates RNase A via His-alkylation).[1] Check pH. |

| Low Signal-to-Noise | Low | Re-run "Phase 1" (Total Hydrolysis) to verify |

| Lag phase | Temperature instability | Pre-incubate buffer and cuvettes at 25°C for 5 mins. |

References

-

Witzel, H. (1963).[1] The Function of the Pyrimidine Base in the Ribonuclease Reaction. Progress in Nucleic Acid Research, 2, 221-258.[1] Link

-

Richards, F. M., & Wyckoff, H. W. (1971).[1] Bovine Pancreatic Ribonuclease. The Enzymes, 4, 647-806. Link

-

Crook, E. M., Mathias, A. P., & Rabin, B. R. (1960).[1] Spectrophotometric assay of bovine pancreatic ribonuclease by the use of cytidine 2',3'-phosphate. Biochemical Journal, 74(2), 234–238.[1] Link

-

Raines, R. T. (1998).[1] Ribonuclease A. Chemical Reviews, 98(3), 1045–1066.[1] Link[1]

-

delCardayré, S. B., & Raines, R. T. (1994).[1] Structural determinants of enzymatic processivity. Biochemistry, 33(20), 6031–6037.[1] Link[1]

Sources

HPLC separation methods for Cytidyl-3'-5'-uridine ammonium salt

An In-Depth Guide to the HPLC Separation of Cytidyl-3'-5'-uridine Ammonium Salt

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Cytidyl-3'-5'-uridine (CpU)

Cytidyl-3'-5'-uridine (CpU) is a dinucleoside monophosphate, a fundamental component of Ribonucleic acid (RNA). As an integral part of biological systems, the accurate analysis and quantification of CpU and its analogues are critical in various fields, including drug development, molecular biology, and diagnostics. The ammonium salt form of CpU is often utilized for its improved stability and solubility.

However, the inherent chemical properties of CpU present a significant challenge for traditional high-performance liquid chromatography (HPLC) methods. Its structure, comprising two nucleosides linked by a phosphate group, imparts high polarity and a net negative charge at neutral pH. These characteristics lead to poor retention on conventional reversed-phase columns (like C18), which separate molecules based on hydrophobicity. This application note provides a detailed guide to three robust HPLC methodologies tailored for the effective separation and analysis of Cytidyl-3'-5'-uridine ammonium salt: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Anion-Exchange Chromatography (AEX).

Methodology 1: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)

Principle and Rationale

IP-RPLC is a widely adopted technique for the analysis of charged molecules like oligonucleotides on standard reversed-phase columns.[1][2] The core principle involves the addition of an "ion-pairing" reagent to the mobile phase. This reagent is typically a bulky organic molecule with a hydrophobic tail and a charged head group. For the negatively charged phosphate backbone of CpU, a positively charged ion-pairing agent, such as triethylammonium acetate (TEAA), is used.[3] The TEAA neutralizes the charge on the phosphate group, and its hydrophobic alkyl groups interact with the analyte, effectively increasing its hydrophobicity and enabling retention on the C18 stationary phase.[3][4] Elution is then achieved by increasing the concentration of an organic solvent, like acetonitrile, in the mobile phase.

The choice of TEAA is deliberate; it is volatile, making it compatible with subsequent mass spectrometry (MS) analysis, although other agents like hexafluoroisopropanol (HFIP) can offer enhanced resolution and ionization efficiency for MS applications.[1]

Visual Workflow for IP-RPLC Method Development

Caption: Workflow for IP-RPLC analysis of CpU.

Experimental Protocol for IP-RPLC

-

Reagent and Sample Preparation:

-

Mobile Phase A (Aqueous): Prepare a 100 mM Triethylammonium acetate (TEAA) buffer, pH 7.0.

-

Mobile Phase B (Organic): Acetonitrile.

-

Sample: Dissolve Cytidyl-3'-5'-uridine ammonium salt in Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

-

-

HPLC Instrumentation and Conditions:

-

A standard HPLC or UPLC system equipped with a UV detector is suitable. Biocompatible systems can reduce metal adducts in MS applications.[5]

Parameter Recommended Setting Rationale Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase chemistry for hydrophobic interactions. Mobile Phase A 100 mM TEAA, pH 7.0 Provides the ion-pairing agent for retention. Mobile Phase B Acetonitrile Organic solvent to elute the analyte. Gradient 5% to 30% B over 20 minutes A shallow gradient is often required to resolve closely related species. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp. 50 °C Elevated temperatures can improve peak shape and reduce analysis time.[6] Detection UV at 260 nm or 270 nm Nucleobases have strong absorbance in this range.[7] Injection Vol. 10 µL Adjust based on sample concentration and detector sensitivity. -

-

Execution and Data Analysis:

-

Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.

-

Inject the prepared sample.

-

Run the gradient program.

-

The CpU peak should elute as the acetonitrile concentration increases.

-

Integrate the peak area for quantification against a standard curve.

-

Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle and Rationale

HILIC is an increasingly popular technique for separating polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[8][9] It utilizes a polar stationary phase (e.g., amide, diol, or bare silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[8] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[10][11] More polar analytes, like CpU, will partition more strongly into the aqueous layer, leading to stronger retention. Elution is achieved by increasing the aqueous content of the mobile phase.[10]

A key advantage of HILIC is its use of volatile mobile phases (e.g., ammonium formate or ammonium acetate buffers), making it highly compatible with mass spectrometry and eliminating the need for ion-pairing reagents which can cause ion suppression.[12][13]

Visual Workflow for HILIC Method Development

Caption: Workflow for HILIC analysis of CpU.

Experimental Protocol for HILIC

-

Reagent and Sample Preparation:

-

Mobile Phase A (Organic): Acetonitrile.

-

Mobile Phase B (Aqueous): 10 mM Ammonium acetate, adjust pH to 5.0 with acetic acid.

-

Sample: Dissolve Cytidyl-3'-5'-uridine ammonium salt in a mixture of 90% Acetonitrile / 10% Mobile Phase B to a final concentration of 1 mg/mL. This ensures compatibility with the initial mobile phase conditions and prevents peak distortion.[14]

-

-

HPLC Instrumentation and Conditions:

Parameter Recommended Setting Rationale Column Amide-based HILIC, 2.1 x 100 mm, 1.7 µm Amide phases provide excellent retention and selectivity for polar compounds like nucleosides.[15] Mobile Phase A Acetonitrile The weak eluent in HILIC. Mobile Phase B 10 mM Ammonium Acetate, pH 5.0 The strong eluent; buffer controls ionization and improves peak shape.[14] Gradient 5% to 40% B over 15 minutes Increasing the aqueous content elutes the polar analyte. Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column. Column Temp. 40 °C Temperature can influence the thickness of the water layer and affect selectivity.[9] Detection UV at 260 nm; MS (ESI-) HILIC is highly compatible with MS detection.[13][15] Injection Vol. 2 µL Smaller injection volumes are typical for UPLC-scale columns. -

Execution and Data Analysis:

-

Equilibrate the column with the initial condition (95% A / 5% B) for an extended period to ensure the stable formation of the aqueous layer on the stationary phase.

-

Inject the prepared sample.

-

Run the gradient program.

-

The CpU peak will elute as the percentage of the aqueous mobile phase increases.

-

Integrate the peak area for quantification. If using MS, monitor the appropriate mass-to-charge ratio.

-

Methodology 3: Anion-Exchange Chromatography (AEX)

Principle and Rationale

Anion-Exchange Chromatography (AEX) is a powerful technique that separates molecules based on their net negative charge.[16] It is particularly well-suited for oligonucleotides, as the phosphate backbone provides a predictable, length-dependent negative charge.[17] The stationary phase in AEX consists of a solid support functionalized with positively charged groups (e.g., quaternary ammonium). The negatively charged CpU binds to the stationary phase via electrostatic interactions.[18]

Elution is typically achieved by increasing the salt concentration of the mobile phase (a salt gradient).[16] The salt anions (e.g., Cl⁻ or ClO₄⁻) compete with the analyte for the binding sites on the stationary phase, eventually displacing and eluting the CpU. This method provides high resolution and high loading capacity, making it ideal for both analytical and preparative-scale purification.[19]

Visual Workflow for Anion-Exchange Chromatography

Caption: Workflow for AEX analysis of CpU.

Experimental Protocol for AEX

-

Reagent and Sample Preparation:

-

Mobile Phase A (Low Salt): 20 mM Tris-HCl, pH 8.0.

-

Mobile Phase B (High Salt): 20 mM Tris-HCl with 1.0 M Sodium Chloride (NaCl), pH 8.0.

-

Sample: Dissolve Cytidyl-3'-5'-uridine ammonium salt in Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

-

-

HPLC Instrumentation and Conditions:

-

An inert or biocompatible HPLC system is recommended to prevent interactions between the metal components of a standard HPLC and the phosphate groups of the analyte, especially when using high salt concentrations.[16]

Parameter Recommended Setting Rationale Column Strong Anion-Exchange (SAX), polymer-based Polymer-based columns offer high pH stability, which is beneficial for robust methods and cleaning.[18] Mobile Phase A 20 mM Tris-HCl, pH 8.0 Low salt buffer for binding the analyte to the column. Mobile Phase B 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0 High salt buffer for eluting the analyte. Gradient 0% to 50% B over 20 minutes A linear salt gradient provides effective separation based on charge. Flow Rate 1.0 mL/min Standard flow rate. Column Temp. Ambient or slightly elevated (30 °C) Temperature is less critical than in IP-RPLC but should be controlled for reproducibility. Detection UV at 260 nm Standard detection for nucleotides. Injection Vol. 10-20 µL AEX columns often have high loading capacity.[19] -

-

Execution and Data Analysis:

-

Thoroughly equilibrate the column with Mobile Phase A.

-

Inject the sample. CpU will bind strongly to the column head.

-

Run the salt gradient. The increasing concentration of chloride ions will displace the CpU, leading to its elution.

-

Integrate the resulting peak for quantification.

-

Method Comparison and Selection Guide

The choice of HPLC method depends on the specific analytical goal, available instrumentation, and desired outcome.

| Feature | Ion-Pair RPLC | HILIC | Anion-Exchange (AEX) |

| Principle | Hydrophobicity (modified) | Polarity/Partitioning | Charge |

| Resolution | Good to Excellent | Good to Excellent | Excellent |

| MS Compatibility | Moderate (requires volatile IP agents) | Excellent (no IP agents needed)[13][15] | Poor (high salt concentration) |

| Robustness | Moderate (column equilibration with IP agents can be slow) | Moderate (requires careful equilibration) | High |

| Application | Routine QC, purity analysis, MS-hyphenated analysis | Metabolomics, polar compound analysis, excellent for LC-MS[12] | Purity analysis, preparative purification, charge variant analysis |

| Key Advantage | Uses common C18 columns | Superior for MS analysis of polar compounds | High loading capacity and resolution based on charge |

| Key Disadvantage | IP agents can be difficult to remove from system | Sensitive to sample solvent composition | Incompatible with standard ESI-MS |

Recommendation:

-

For routine quality control with UV detection , IP-RPLC or AEX are excellent choices. AEX may offer superior resolution for charge-based impurities.

-

For analyses requiring mass spectrometry detection for identification or structural elucidation, HILIC is the superior method.[13][14]

-

For preparative purification , AEX is often preferred due to its high loading capacity and resolution.[19]

The Role of UPLC/UHPLC Technology

Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems utilize columns with sub-2 µm particles. This technology offers significant advantages over traditional HPLC, including:

-

Higher Resolution: Sharper and narrower peaks, allowing for better separation of closely related impurities.[20][21]

-

Faster Analysis Times: Run times can be significantly reduced without sacrificing separation quality.[22][23]

-

Increased Sensitivity: Taller, more concentrated peaks lead to lower detection limits.[20]

-

Reduced Solvent Consumption: Lower flow rates and shorter run times make it a more economical and environmentally friendly option.[22]

The methods described in this note can be readily transferred to a UPLC/UHPLC platform. This typically involves using a shorter column with smaller particles (e.g., 2.1 x 50 mm, 1.7 µm), adjusting the flow rate, and scaling the gradient accordingly. The transfer can lead to substantial improvements in throughput and data quality.[24]

References

-

Waters Corporation. (n.d.). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides on the BioAccord System. Waters. Retrieved from [Link]

-

KNAUER. (2025, September 1). Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis. KNAUER. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Oligonucleotides Analysis by Ion Exchange Chromatography and Effects of pH changes in the Mobile Phase on Separation. Shimadzu. Retrieved from [Link]

-

LCGC International. (2024, October 21). New Review Highlights HILIC Evolution for Oligonucleotide Analysis. LCGC International. Retrieved from [Link]

-

Alpert, A. J. (n.d.). HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. PolyLC. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrophilic interaction chromatography. Wikipedia. Retrieved from [Link]

-

KNAUER. (n.d.). Large scale purification of oligonucleotides with ion exchange chromatography. KNAUER. Retrieved from [Link]

-

Harshitha, S., et al. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Retrieved from [Link]

-

YMC. (2024, March 19). Solutions for Oligonucleotide Analysis and Purification. YMC. Retrieved from [Link]

-

Waters Corporation. (n.d.). Studying Mobile Phases for HILIC UV/MS Analysis of Oligonucleotide Therapeutics including an siRNA Duplex, a Lipid Conjugated ASO, and a CRISPR sgRNA. Waters. Retrieved from [Link]

-

AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. AFIN-TS. Retrieved from [Link]

-

Shinwa Chemical Industries Ltd. (n.d.). Hydrophilic Interaction Chromatography. Shinwa Chemical Industries Ltd. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. Agilent Technologies. Retrieved from [Link]

-

YMC America, Inc. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC America, Inc. Retrieved from [Link]

-

BioProcess International. (2025, May 9). Oligonucleotide Purification by Ion-Exchange Chromatography: Predicting the Impact of Salt Type and Buffer pH with Mechanistic Modeling. BioProcess International. Retrieved from [Link]

-

Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. Retrieved from [Link]

-

Journal of Chromatographic Science. (n.d.). Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. PMC. Retrieved from [Link]

-

Agilent Technologies. (2022, November 22). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent Technologies. Retrieved from [Link]

-

YMC. (2024, May 22). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. YMC. Retrieved from [Link]

-

Agilent Technologies. (2021, November 1). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent Technologies. Retrieved from [Link]

-

PubMed. (2002, June 7). Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC profile of each standard analyte. ResearchGate. Retrieved from [Link]

-

International Journal of Pharmaceutical Quality Assurance. (2025, March 25). Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Optimizing LCMS Method Development for Oligonucleotide Separations: Advantages of Bio Compatible UHPLC Systems. Agilent Technologies. Retrieved from [Link]

-

Academia.edu. (2017, November 27). Uplc: A Modern Analyticaltechnique. Academia.edu. Retrieved from [Link]

-

LCGC International. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. Retrieved from [Link]

-

MDPI. (2022, November 24). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI. Retrieved from [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. agilent.com [agilent.com]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. agilent.com [agilent.com]

- 6. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. afin-ts.de [afin-ts.de]

- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]

- 11. lcms.cz [lcms.cz]

- 12. longdom.org [longdom.org]

- 13. waters.com [waters.com]

- 14. Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis [knauer.net]

- 15. waters.com [waters.com]

- 16. shimadzu.com [shimadzu.com]

- 17. elementlabsolutions.com [elementlabsolutions.com]

- 18. ymcamerica.com [ymcamerica.com]

- 19. Oligonucleotide Purification via Ion Exchange [knauer.net]

- 20. ijsrtjournal.com [ijsrtjournal.com]

- 21. mdpi.com [mdpi.com]

- 22. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. (PDF) Uplc: A Modern Analyticaltechnique [academia.edu]

- 24. chromatographyonline.com [chromatographyonline.com]

Application Note: Kinetically Controlled Enzymatic Synthesis of Cytidyl-3'-5'-uridine (CpU) Ammonium Salt

Abstract & Introduction

The dinucleoside monophosphate Cytidyl-3'-5'-uridine (CpU) is a critical intermediate in RNA research, serving as a primer for viral RNA polymerases (e.g., Influenza A) and a model substrate for mechanistic studies of ribonucleases. While solid-phase phosphoramidite chemistry is the standard for long oligonucleotides, the synthesis of short dimers like CpU is often inefficient due to extensive protection/deprotection steps and the difficulty of purifying short, polar fragments.

This Application Note details a biocatalytic route using Ribonuclease A (RNase A) under kinetic control. Unlike thermodynamic reversal, which requires high equilibrium concentrations, the kinetic approach utilizes an activated donor (Cytidine 2',3'-cyclic monophosphate, C>p) to rapidly transfer the cytidine moiety to an acceptor (Uridine).

Key Advantage: This protocol specifically targets the production of the Ammonium Salt form (

Mechanism of Action: The Kinetic Approach

RNase A (EC 3.1.27.5) typically hydrolyzes RNA.[1] However, in the synthetic direction, it operates via a double-displacement mechanism. The reaction proceeds through a covalent enzyme-substrate intermediate (E-C>p). In the presence of a nucleophile (Uridine) and suppressed water activity, the enzyme catalyzes the formation of the 3'-5' phosphodiester bond rather than hydrolysis.

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired synthetic pathway (Aminolysis by Uridine) and the undesired hydrolytic pathway.

Figure 1: Kinetic mechanism of RNase A. High concentrations of Acceptor (Uridine) and organic co-solvents favor the green path (Synthesis) over the red path (Hydrolysis).

Experimental Design Strategy

To ensure high yield and purity of the ammonium salt, three critical parameters are manipulated:

-

Suppression of Water Activity (

): We utilize a high concentration of organic co-solvent (Acetonitrile or Methanol) or perform the reaction at low temperatures (eutectic freezing). This reduces the hydrolysis of the expensive C>p donor. -

Donor/Acceptor Ratio: A molar excess of the acceptor (Uridine) is used (typically 1:3 to 1:5) to outcompete water for the acyl-enzyme intermediate.

-

Salt Exchange (The Ammonium Factor): Standard buffers (Tris, Hepes) introduce non-volatile cations. To obtain the ammonium salt, the final purification utilizes Ammonium Bicarbonate (

) . During lyophilization, excess buffer decomposes into

Detailed Protocol

Materials & Reagents[2][3][4]

-

Enzyme: RNase A (Bovine Pancreatic), >50 Kunitz units/mg (e.g., Sigma R6513).

-

Donor: Cytidine 2',3'-cyclic monophosphate (C>p) sodium salt.

-

Acceptor: Uridine (U), >99% purity.

-

Reaction Buffer: 0.2 M HEPES (pH 7.5) Note: This buffer is removed during HPLC.

-

Purification Buffer A: 50 mM Ammonium Bicarbonate (

), pH 7.8. -

Purification Buffer B: Acetonitrile (HPLC Grade).[2]

Synthesis Workflow

Step 1: Reaction Setup

-

Dissolve Uridine (1.22 g, 5.0 mmol) in 25 mL of 0.2 M HEPES buffer (pH 7.5).

-

Add C>p (0.32 g, 1.0 mmol) . Note the 1:5 Donor:Acceptor ratio.

-

Chill the solution to 4°C.

-

Add RNase A (5 mg) dissolved in 100 µL water.

-

Critical Step: Add pre-chilled Acetonitrile to reach a final concentration of 20% (v/v). This suppresses hydrolysis.

-

Incubate at 4°C for 6–12 hours.

Step 2: Monitoring & Quenching

-

Monitor reaction by HPLC (C18 column) every 2 hours.

-

Stop criterion: When C>p consumption >90% or if hydrolysis product (Cytidine 3'-monophosphate) begins to rise sharply.

-

Quench: Lower pH to 3.0 using dilute acetic acid or remove enzyme via ultrafiltration (10 kDa cutoff).

Step 3: Purification & Salt Exchange (Ammonium Conversion)

This step simultaneously purifies the dimer and exchanges the counterion to ammonium.

-

Column: Preparative C18 Reverse Phase (e.g., YMC-Pack ODS-A).

-

Mobile Phase:

-

Buffer A: 50 mM Ammonium Bicarbonate (

). -

Buffer B: Acetonitrile.

-

-

Gradient: 0–10% B over 20 minutes. (CpU is polar and elutes early; unreacted Uridine elutes later).

-

Collection: Collect the peak corresponding to CpU.

-

Lyophilization: Freeze-dry the collected fractions.

Process Flow Diagram

Figure 2: Downstream processing workflow emphasizing the generation of the ammonium salt form via bicarbonate buffer sublimation.

Quantitative Analysis & QC

Expected Yields

The following table summarizes typical yields based on the solvent conditions used.

| Parameter | Aqueous Only | 20% Acetonitrile (Recommended) | Eutectic Freezing (-10°C) |

| Conversion Yield | 15–20% | 40–55% | 60–70% |

| Hydrolysis (Cp) | >70% | <40% | <25% |

| Reaction Time | 1–2 hours | 6–12 hours | 24–48 hours |

| Scalability | High | High | Low (Freezing limits) |

Quality Control Specifications

-

HPLC Purity: >98% (Area under curve at 260 nm).

-

Mass Spectrometry (ESI-MS):

-

Theoretical Mass (

): 565.4 Da. -

Observed Mass: 565.4 Da (Negative mode).

-

Note: In positive mode, ammonium adducts (

) may be visible, confirming the salt form.

-

-

Counterion Verification: NMR or Ion Chromatography can confirm the presence of

and absence of

Troubleshooting Guide

-

Problem: High levels of Cytidine 3'-monophosphate (Hydrolysis product).

-

Solution: Increase Uridine concentration or increase % Acetonitrile. Ensure temperature is strictly controlled at 4°C.

-

-

Problem: Low solubility of Uridine.

-

Solution: Uridine solubility drops in organic solvents.[] Do not exceed 20-30% Acetonitrile. If precipitation occurs, slight warming to 25°C is acceptable, though yield may decrease slightly.

-

-

Problem: Product is hygroscopic or "sticky" after lyophilization.

-

Solution: Incomplete removal of Ammonium Bicarbonate. Re-dissolve in water and re-lyophilize, or extend the drying cycle.

-

References

-

Podder, S. K. (1970). "Synthetic action of ribonuclease A. I. Synthesis of cytidyl-3',5'-uridine." Biochimica et Biophysica Acta (BBA) - Enzymology.

-

Hecht, S. M., et al. (1981). "Modification of the active site of Ribonuclease A." Journal of Biological Chemistry.

-

Ogawa, A. K., et al. (2002). "Rational Design of an RNase A Variant with Enhanced Synthetic Activity." Journal of the American Chemical Society.

-

Glen Research. (2023). "Purification of Oligonucleotides using Ammonium Bicarbonate." Glen Research Technical Guide.

Sources

Application Note: Buffer Conditions & Stability Protocols for Cytidyl-3'-5'-uridine Ammonium Salt

Executive Summary

Cytidyl-3'-5'-uridine (CpU) is a dinucleotide critical for mechanistic studies of RNA cleavage, enzymatic assays, and as a reference standard in nucleotide metabolism. As an RNA dinucleotide, CpU possesses a ribose 2'-hydroxyl group, making it inherently susceptible to phosphodiester bond hydrolysis—a process significantly accelerated by pH extremes and divalent cations.[1]

This guide provides an evidence-based protocol for the handling, buffering, and storage of CpU ammonium salt. Unlike DNA dinucleotides, CpU requires strict pH control (4.5–6.0) to prevent transesterification and subsequent chain cleavage. The ammonium salt form introduces specific considerations regarding solubility and pH drift during lyophilization and reconstitution.

Mechanistic Insight: The Stability Paradox

To stabilize CpU, one must understand the mechanism of its degradation. The primary instability arises from the intramolecular nucleophilic attack of the 2'-hydroxyl group on the adjacent phosphorus atom.

Degradation Pathway

Under alkaline conditions (pH > 7.0), the 2'-hydroxyl group is deprotonated. The resulting alkoxide acts as a potent nucleophile, attacking the phosphodiester linkage to form a 2',3'-cyclic cytidine monophosphate and releasing uridine. This cyclic intermediate subsequently hydrolyzes to a mixture of 2'-CMP and 3'-CMP.[2]

Acidic conditions (pH < 2.0) promote proton-catalyzed hydrolysis and isomerization of the phosphodiester bond. Therefore, stability is a balancing act, achieving a local maximum in the weakly acidic region (pH 4.5–5.5).

Visualization of Instability Logic

Figure 1: Mechanism of RNA dinucleotide degradation showing the critical role of pH in promoting 2'-OH nucleophilic attack (alkaline) or isomerization (acid).

Buffer Selection & Preparation Protocol

The ammonium salt of CpU is often supplied lyophilized. The ammonium ion (

Recommended Buffer Systems

| Buffer System | pH Range | Suitability | Notes |

| Sodium Citrate (10-25 mM) | 4.5 – 6.0 | Optimal | Excellent buffering capacity in the stability window; chelates trace metals. |

| Sodium Acetate (10-25 mM) | 4.5 – 5.5 | Excellent | Volatile (good for LC-MS); prevents alkaline hydrolysis. |

| Ammonium Acetate (10 mM) | 5.0 – 6.0 | Good | Best for LC-MS applications; maintains counterion consistency. |

| Tris-HCl | 7.0 – 8.0 | Poor | Promotes alkaline hydrolysis; high temp coefficient causes pH shifts. |

| Phosphate (PBS) | 7.2 – 7.4 | Caution | Physiological pH is too high for long-term RNA stability; risk of precipitation with |

Protocol: Reconstitution & Storage

Materials:

-

CpU Ammonium Salt (Lyophilized)

-

Nuclease-free water (DEPC-treated or ultra-filtered)

-

Buffer: 25 mM Sodium Citrate, pH 5.0 (Recommended)

-

Chelator: 0.1 mM EDTA (Optional, to sequester divalent cations like

or

Step-by-Step Procedure:

-

Equilibration: Allow the lyophilized vial to reach room temperature before opening to prevent condensation (which introduces moisture and initiates hydrolysis).

-

Solvent Preparation: Prepare 25 mM Sodium Citrate buffer (pH 5.0) using nuclease-free water.[3][4] Filter through a 0.22 µm membrane.

-

Dissolution: Add the calculated volume of buffer to the vial to achieve a stock concentration of 1–10 mM.

-

Note: Do not vortex vigorously. Gentle inversion or pipetting is preferred to minimize shearing forces, though less critical for dinucleotides than long RNA.

-

-

Aliquot: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL) in RNase-free PCR tubes.

-

Critical:Avoid Freeze-Thaw cycles. Each cycle changes the effective pH during the phase transition, accelerating degradation.

-

-

Storage:

-

Short-term (< 24 hours): 4°C.

-

Long-term (> 1 week): -80°C.

-

Analytical Quality Control (HPLC Method)[5][6][7]

To verify the integrity of CpU, a stability-indicating HPLC method is required. This method must resolve the intact dinucleotide from its hydrolysis products (Cytidine, Uridine, CMP, UMP).

Method Parameters[5]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) or Phenyl-Hexyl (for better polar retention).

-

Mobile Phase A: 20 mM Ammonium Acetate, pH 5.5 (Compatible with stability window).

-

Mobile Phase B: Methanol (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV @ 260 nm.

-

Temperature: 25°C.

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |

| 0.0 | 100 | 0 | Isocratic hold for polar monophosphates |

| 5.0 | 100 | 0 | Start gradient |

| 20.0 | 80 | 20 | Elution of nucleosides and dinucleotide |

| 25.0 | 80 | 20 | Hold |

| 26.0 | 100 | 0 | Re-equilibration |

Expected Elution Order (Logic-Based)

-

CMP / UMP / Cyclic-CMP: Most polar, elute near void volume (if present).

-

Cytidine: Polar nucleoside.[5]

-

Uridine: Slightly less polar than Cytidine.

-

CpU (Target): Most hydrophobic due to larger surface area and stacking interactions; elutes last among the main species.

Troubleshooting & FAQ

Decision Tree for Buffer Selection

Figure 2: Decision matrix for selecting the appropriate buffer based on downstream application requirements.

Common Questions

Q: Can I store CpU in pure water?

A: No. Pure water absorbs

Q: Why is the ammonium salt form used? A: Ammonium salts are often preferred for lyophilization because excess ammonia and volatile acids can be removed during the freeze-drying process, leaving a salt that is generally more soluble than the free acid form.

Q: I see a precipitate upon thawing. A: This is rare for dinucleotides at typical concentrations (<10 mM). Ensure you did not use a Potassium-SDS buffer (K-SDS precipitates) or high concentrations of Phosphate with Magnesium. Warm gently to 37°C for 5 minutes and vortex. If it persists, degradation may have occurred (less soluble breakdown products).

References

-

Oivanen, M., et al. (1998). "Kinetics and Mechanisms for the Cleavage and Isomerization of the Phosphodiester Bonds of RNA by Bronsted Acids and Bases." Chemical Reviews, 98(3), 961–990. Link

-

Järvinen, P., et al. (1991). "The stability of the RNA phosphodiester bond: the hydrolysis of the dinucleoside monophosphates 3',5'-UpU and 3',5'-CpC." Journal of Organic Chemistry, 56(18), 5396–5401. Link

-

Thermo Fisher Scientific. "RNA Storage and Stability." Technical Reference. Link

-

Sigma-Aldrich. "Cytidine 5'-monophosphate & Related Nucleotides Product Information." Link

Sources

- 1. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA hydrolysis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. biotium.com [biotium.com]

- 5. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

Application Note: CpU Ammonium Salt as a Critical Reference Standard in Oligonucleotide Chromatography

This Application Note provides a comprehensive technical guide for using Cytidylyl(3'–5')uridine (CpU) Ammonium Salt as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[]

Introduction & Scientific Context

In the rapid development of oligonucleotide therapeutics (ASOs, siRNA, mRNA), the detection of shortmer impurities (n-x) and degradation products is a critical Quality Control (QC) requirement.[]